molecular formula C21H19ClO3 B2984698 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-80-7

1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2984698
CAS No.: 307550-80-7
M. Wt: 354.83
InChI Key: NRQHVVVLADQRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzochromenone core substituted with a 2-chlorobenzyloxy group at position 1 and a methyl group at position 3. Its molecular formula is C21H15ClO3, with a molar mass of 350.8 g/mol . The compound is structurally related to natural urolithins but features synthetic modifications aimed at enhancing biological activity or physicochemical properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO3/c1-13-10-18(24-12-14-6-2-5-9-17(14)22)20-15-7-3-4-8-16(15)21(23)25-19(20)11-13/h2,5-6,9-11H,3-4,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQHVVVLADQRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorocoumarins with 1,3-butadiene in a tandem photo-thermal-photo reaction sequence. This method does not require a metal catalyst or peroxide promoter and proceeds through a series of cycloadditions, elimination of hydrogen chloride, and electrocyclic reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorescent Iron(III) Sensors
  • THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) Structure: Saturated benzochromenone core with a hydroxyl group at position 3. Application: Selective fluorescent "turn-off" sensor for Iron(III) in aqueous environments. Key Findings: The saturated ring enhances lipophilicity and cell membrane penetration compared to its unsaturated analogue, URO-B. Fluorescence quenching by Iron(III) is rapid and reversible, making THU-OH suitable for cellular imaging .
  • URO-B (3-Hydroxy-6H-benzo[c]chromen-6-one) Structure: Unsaturated benzochromenone core with a hydroxyl group at position 3. Application: Iron(III) sensor with lower selectivity in aqueous media compared to THU-OH. Key Findings: Reduced cell penetration efficiency due to higher hydrophobicity. Fluorescence quenching is less stable under physiological conditions .
PDE2 Inhibitors
  • 4l (3-((2-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)

    • Structure : 2-Fluorobenzyloxy substituent at position 3.
    • Activity : IC50 = 34.35 μM against PDE2.
    • Key Findings : Fluorine substitution improves binding affinity to PDE2’s hydrophobic pocket, enhancing inhibitory activity compared to unsubstituted derivatives .
  • 4m (3-((3,5-Dimethoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)

    • Structure : 3,5-Dimethoxybenzyloxy substituent at position 3.
    • Activity : IC50 = 33.95 μM against PDE2.
    • Key Findings : Methoxy groups enhance solubility and electronic interactions, contributing to improved inhibitory potency .
Halogen-Substituted Analogues
  • 2-Chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Structure: Chlorine at position 2 and propoxy group at position 3. Key Findings: Chlorine may enhance metabolic stability and binding interactions in enzyme inhibition assays .

Comparative Analysis Table

Compound Name Substituents Molecular Formula Molecular Weight Application/Activity Key Findings References
Target Compound 1-((2-Chlorobenzyl)oxy)-3-methyl C21H15ClO3 350.8 Potential PDE2 inhibitor Synthesized via benzyl bromide route [10,17,18]
THU-OH 3-Hydroxy, saturated ring C13H12O3 216.2 Iron(III) fluorescent sensor Enhanced selectivity in aqueous media [1,2,5]
URO-B 3-Hydroxy, unsaturated ring C13H8O3 212.2 Iron(III) sensor Lower cell penetration efficiency [1,2]
4l (2-Fluorobenzyl derivative) 2-Fluorobenzyl C20H17FO3 348.3 PDE2 inhibitor IC50 = 34.35 μM [11]
4m (3,5-Dimethoxybenzyl derivative) 3,5-Dimethoxybenzyl C22H23O5 367.4 PDE2 inhibitor IC50 = 33.95 μM [8]
3-((4-Methylbenzyl)oxy) analogue 4-Methylbenzyl C21H20O3 320.4 Structural variation Improved lipophilicity [12]

Key Trends and Insights

Impact of Saturation :

  • Saturated cores (e.g., THU-OH) improve aqueous solubility and cell penetration compared to unsaturated analogues (e.g., URO-B), making them superior for cellular imaging .

Substituent Effects :

  • Halogens : Chlorine (target compound) and fluorine (4l) enhance binding through electron-withdrawing effects and metabolic stability .
  • Alkoxy Chains : Propoxy and pentyloxy groups (~5 carbons) optimize PDE2 inhibition by balancing hydrophobicity and steric effects .

Biological Activity :

  • PDE2 inhibitors with bulky aromatic substituents (e.g., 3,5-dimethoxybenzyl in 4m) show higher potency due to improved interactions with hydrophobic enzyme pockets .

Biological Activity

1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, a compound belonging to the benzochromene class, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H17ClO3C_{20}H_{17}ClO_3, and it features a complex structure that contributes to its biological activity. The presence of the chlorobenzyl group is particularly significant as it may enhance interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzochromenes exhibit antimicrobial properties. For example, compounds similar to this compound have demonstrated moderate activity against various pathogens. In a comparative study, the minimum inhibitory concentration (MIC) for certain derivatives was reported as follows:

CompoundPathogenMIC (µM)
3gE. coli0.21
3gC. albicans0.83

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific strains .

Anti-inflammatory Activity

The anti-inflammatory potential of benzochromene derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. A study highlighted that certain analogs exhibited significant COX-2 inhibition, which is crucial for reducing inflammation and pain. The mechanisms involved include modulation of prostaglandin synthesis and reduction of inflammatory cytokines .

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

  • Analgesic Effects : In animal models, compounds with structural similarities showed promising analgesic effects comparable to traditional NSAIDs. The reduction in nociceptive response was dose-dependent and indicated potential for pain management applications.
  • Toxicity Profiles : Toxicity studies revealed that certain derivatives had lower gastric mucosal damage compared to standard analgesics like aspirin (ASA), suggesting a safer profile for chronic use .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that compounds in this class exhibit favorable pharmacokinetic profiles with satisfactory bioavailability and half-lives conducive for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.